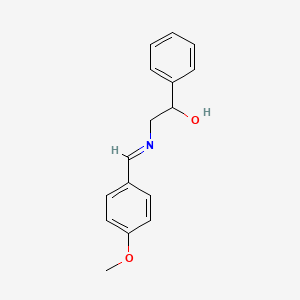

(E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol

Description

(E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol is a Schiff base derivative of 1-phenylethanol, characterized by an imine linkage (-CH=N-) formed between the amino group of 1-phenylethanol and the aldehyde group of 4-methoxybenzaldehyde.

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methylideneamino]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)11-17-12-16(18)14-5-3-2-4-6-14/h2-11,16,18H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGMSXRZMNJGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-amino-1-phenylethanol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction of the imine group can yield the corresponding amine.

Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

Reduction: The primary product is the corresponding amine.

Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its antimicrobial and antifungal activities.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of (E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol involves its interaction with biological targets through the imine group. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the methoxy group and the phenyl ring contributes to its ability to interact with various molecular targets, influencing pathways related to inflammation, cancer, and microbial growth .

Comparison with Similar Compounds

Antifungal Activity

The antifungal efficacy of 1-phenylethanol derivatives varies significantly depending on substituents and stereochemistry. Key comparisons include:

Key Findings :

- 1-Phenylethanol exhibits non-biocidal activity against B. cinerea, likely through interference with fungal communication pathways .

- 2-(1H-Imidazol-1-yl)-1-phenylethanol derivatives demonstrate broad-spectrum antifungal activity, surpassing Fluconazole in some cases due to optimized hydrophobic regions (e.g., biphenyl esters) .

- The (E)-isomer of 2-(4-Methoxybenzylideneamino)-1-phenylethanol is hypothesized to enhance antifungal activity via the electron-withdrawing methoxy group, though experimental validation is needed.

Key Findings :

Enantiomeric Considerations

Enantioselectivity significantly affects biological activity:

Key Findings :

- Enzymatic resolution using Novozyme 435 achieves >94% ee for (R)-1-phenylethanol, critical for industrial applications .

- The (E)-configuration in Schiff base derivatives may influence enantioselectivity during synthesis, though this remains unexplored for the target compound.

Physicochemical and Environmental Interactions

- Hydrogen Bonding: 1-Phenylethanol exhibits weaker O-H···π interactions compared to alcohols like 3-methyl-2-butanol, affecting solubility and crystallization .

- Degradation Pathways: Ethylbenzene-derived 1-phenylethanol is metabolized via acetophenone in denitrifying bacteria, highlighting environmental persistence .

Biological Activity

(E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H17N1O2

- Molecular Weight : 271.31 g/mol

- IUPAC Name : this compound

This structure features a methoxy group, which contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The compound was found to reduce cell viability significantly at concentrations above 50 µM.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 45 |

| HeLa | 60 |

| A549 | 70 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, influencing various cellular pathways. For instance, the compound may inhibit topoisomerase activity, which is crucial for DNA replication and repair in cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of the compound against clinical isolates. The results confirmed its effectiveness as a potential therapeutic agent against resistant bacterial strains .

- Cancer Cell Apoptosis : A research article in Cancer Letters reported that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis .

- Synergistic Effects : Another study investigated the synergistic effects of this compound when combined with conventional antibiotics. The results indicated enhanced antimicrobial efficacy, suggesting potential applications in combination therapy .

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-(4-Methoxybenzylideneamino)-1-phenylethanol?

- Methodological Answer : The compound can be synthesized via a two-step process:

Reduction of acetophenone derivatives : Sodium borohydride (NaBH₄) reduces acetophenone analogs to yield 1-phenylethanol intermediates .

Schiff base formation : Condensation of 1-phenylethanol derivatives with 4-methoxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid, forms the (E)-configured imine .

Key Data : Typical yields for similar Schiff base syntheses range from 65–85% under optimized conditions .

Q. How is the stereochemical configuration (E/Z) of the benzylideneamino group confirmed?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .

- NMR spectroscopy : Coupling constants (e.g., ) between the imine proton and adjacent groups distinguish E (trans, Hz) from Z isomers .

- Polarimetry : Compare optical rotation with known (E)-configured standards .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- FT-IR : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and hydroxyl (O-H) stretch at ~3300 cm⁻¹ .

- H/C NMR : Identify methoxy protons (δ 3.8–4.0 ppm), imine proton (δ 8.2–8.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective acylation resolve racemic mixtures of this compound?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Use chiral catalysts like (C₅Ph₅)-DMAP* with RuCl₃/KOt-Bu to achieve enantiomeric excess (ee) >87% .

- Kinetic resolution : Employ lipases (e.g., CAL-B) or chiral acyl-transfer catalysts to selectively acylate one enantiomer (selectivity factor ) .

Key Data : Reaction optimization (e.g., 3.6% catalyst loading, 125°C, toluene solvent) improves ee to >90% .

Q. What structural modifications enhance antifungal activity in derivatives of this compound?

- Methodological Answer :

- Region-Specific Functionalization : Introduce hydrophobic groups (e.g., biphenyl esters) at the 1-phenylethanol moiety to improve Candida spp. inhibition (MIC₉₀ = 0.5–2 μg/mL vs. fluconazole-resistant strains) .

- Imidazole Substitution : Replace the methoxy group with 1H-imidazol-1-yl to boost activity against Aspergillus spp. .

SAR Insight : Hydrophobic "Region D" modifications increase membrane permeability and target binding .

Q. How do computational methods guide the design of derivatives for ERK inhibition?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with ERK’s ATP-binding pocket. Key residues (e.g., Lys52, Glu69) stabilize hydrogen bonds with the imine and hydroxyl groups .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; derivatives with ΔG < −8 kcal/mol show nanomolar IC₅₀ values .

Synthesis Protocol : Condense 2-(1H-imidazol-1-yl)-1-phenylethanol intermediates with chloromethyl aromatics (NaOH/PEG600, dioxane reflux) .

Q. What catalytic systems optimize the oxidation of this compound for mechanistic studies?

- Methodological Answer :

- TiO₂ Nanoparticle Catalysts : Rhodium(III)-functionalized TiO₂ achieves 71% conversion of rac-1-phenylethanol analogs to acetophenone derivatives under aqueous conditions (first-order kinetics, h⁻¹) .

- Kinetic Analysis : Monitor progress via H NMR in D₂O; incubation periods (6 h) precede linear reaction phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.